![molecular formula C10H18ClN3O B1530937 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1185295-14-0](/img/structure/B1530937.png)
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the formula C₁₀H₁₈ClN₃O . It is an irritant .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 195.26 .Scientific Research Applications
Life Science Research
In life sciences, this compound can be utilized as a selective agent in molecular biology experiments. Its unique structure may allow it to interact with specific biological pathways or receptors, making it a potential candidate for targeted drug delivery systems . It could also serve as a molecular probe to study biological processes due to its distinctive chemical properties .
Material Science
Within material science, the compound’s robust thermal stability inferred from its high melting point suggests its use in high-performance polymers . It could potentially enhance the durability of materials exposed to extreme temperatures or harsh chemical environments .
Chemical Synthesis
This compound might play a role as an intermediate in the synthesis of more complex molecules. Its piperidine backbone is a common motif in many pharmaceuticals, indicating its utility in the development of new therapeutic agents. Additionally, the oxadiazole ring could be exploited in click chemistry applications for creating novel compounds .
Chromatography
In chromatography, 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride could be used as a stationary phase modifier . Its structure may provide unique selectivity for separating compounds based on subtle differences in molecular interactions .
Analytical Research
Analytically, this compound could be a calibration standard for mass spectrometry due to its well-defined mass and structure. It might also serve as a reference compound in NMR spectroscopy to aid in the identification of unknown substances .
Pharmacological Studies
The compound’s structure suggests potential activity in the central nervous system, possibly as a modulator of neurotransmitter receptors . It could be investigated for its effects on neurological disorders or as a lead compound in the development of new psychotropic medications .
Safety and Hazards
properties
IUPAC Name |
5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWGLUNCKUWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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